molecular formula C21H19N3O5S B2706642 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 1105244-52-7

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B2706642
CAS No.: 1105244-52-7
M. Wt: 425.46
InChI Key: XHPCYSRRJNNRGY-UHFFFAOYSA-N
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Description

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound that features a benzofuran moiety, an isoxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.

    Isoxazole Ring Formation: The isoxazole ring can be formed by the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

    Coupling of Benzofuran and Isoxazole: The benzofuran and isoxazole moieties can be coupled using a suitable linker, such as a halogenated acetamide.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening and formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group may play a key role in binding to these targets, while the benzofuran and isoxazole moieties may contribute to the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-aminophenethyl)acetamide: Similar structure but with an amine group instead of a sulfonamide.

    2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methylphenethyl)acetamide: Similar structure but with a methyl group instead of a sulfonamide.

Uniqueness

The presence of the sulfonamide group in 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide distinguishes it from other similar compounds. This group is known for its ability to enhance the compound’s solubility and biological activity, making it a valuable feature for medicinal chemistry applications.

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c22-30(26,27)17-7-5-14(6-8-17)9-10-23-21(25)13-16-12-20(29-24-16)19-11-15-3-1-2-4-18(15)28-19/h1-8,11-12H,9-10,13H2,(H,23,25)(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPCYSRRJNNRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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